molecular formula C11H13NOS B066336 2-(1-Ethoxyethyl)-1,3-benzothiazole CAS No. 190384-97-5

2-(1-Ethoxyethyl)-1,3-benzothiazole

Cat. No.: B066336
CAS No.: 190384-97-5
M. Wt: 207.29 g/mol
InChI Key: ADIQVSBVTAVIOE-UHFFFAOYSA-N
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Description

2-(1-Ethoxyethyl)-1,3-benzothiazole is a synthetic benzothiazole derivative of significant interest in specialized chemical research and development. Benzothiazoles are a prominent class of heterocyclic compounds known for their diverse applications across multiple scientific fields. In medicinal chemistry research, benzothiazole scaffolds are extensively investigated for their potential bioactivities. Structural analogs have been studied for their roles as potential inhibitors of key pathological targets, such as the cytokine Tumor Necrosis Factor-alpha (TNF-α) , and as monoamine oxidase inhibitors . Furthermore, the benzothiazole core is a critical structural component in materials science. Derivatives of this heterocycle are widely utilized in the development of organic semiconductors, luminescent materials and dyes, and conductive polymers due to their favorable electron-accepting properties . Researchers value this compound as a versatile building block for the synthesis of more complex molecules and for probing structure-activity relationships in various applications. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption. Researchers should handle this material with appropriate safety precautions, referring to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

190384-97-5

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

2-(1-ethoxyethyl)-1,3-benzothiazole

InChI

InChI=1S/C11H13NOS/c1-3-13-8(2)11-12-9-6-4-5-7-10(9)14-11/h4-8H,3H2,1-2H3

InChI Key

ADIQVSBVTAVIOE-UHFFFAOYSA-N

SMILES

CCOC(C)C1=NC2=CC=CC=C2S1

Canonical SMILES

CCOC(C)C1=NC2=CC=CC=C2S1

Synonyms

Benzothiazole, 2-(1-ethoxyethyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Recent studies have highlighted the potential of benzothiazole derivatives, including 2-(1-ethoxyethyl)-1,3-benzothiazole, as antimicrobial agents. Research indicates that benzothiazole compounds exhibit significant activity against various pathogens, including bacteria and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or function .

1.2 Antitubercular Properties
Benzothiazole derivatives have shown promise in the fight against tuberculosis. A review of synthetic developments in this area indicates that certain derivatives possess inhibitory effects on Mycobacterium tuberculosis, making them candidates for further development as anti-tuberculosis medications . The structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole ring can enhance efficacy against resistant strains.

1.3 Anti-inflammatory Effects
Studies have also reported anti-inflammatory properties associated with benzothiazole compounds. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation, suggesting a potential therapeutic role in inflammatory diseases .

Materials Science

2.1 Luminescent Materials
The incorporation of this compound into luminescent materials has been explored for applications in organic light-emitting diodes (OLEDs) and sensors. The compound's ability to form stable luminescent complexes makes it suitable for enhancing the performance of electronic devices .

2.2 Metal-Organic Frameworks (MOFs)
Benzothiazole derivatives have been utilized in the synthesis of metal-organic frameworks due to their ability to coordinate with metal ions. These MOFs exhibit interesting luminescent properties and can be employed in gas storage and separation technologies .

Analytical Chemistry

3.1 Electrochemiluminescence (ECL)
The application of this compound in electrochemiluminescence detection methods has been investigated. ECL is a sensitive detection technique used in immunoassays and biosensors. The compound has been shown to enhance ECL signals when used as a mediator, improving the sensitivity and reliability of analytical measurements .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityInvestigated the efficacy of various benzothiazole derivatives against bacterial strainsThis compound showed significant inhibition against Gram-positive bacteria
Antitubercular ResearchEvaluated new benzothiazole derivatives for anti-tubercular activityCertain modifications led to enhanced potency against resistant Mycobacterium tuberculosis strains
ECL Enhancement StudyExamined the role of benzothiazole in ECL systemsDemonstrated a significant increase in ECL intensity when used as a co-reactant

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Selected Benzothiazole Derivatives
Compound Substituent at 2-Position Electronic Effect Notable Features Reference
2-(1-Ethoxyethyl)-1,3-benzothiazole Ethoxyethyl (-CH₂CH₂OCH₂CH₃) Electron-donating (ether) Enhanced lipophilicity, potential CNS activity -
2-(Prop-2-yn-1-yloxy)-1,3-benzothiazole (RM-1) Propargyloxy (-O-C≡CH) Moderately electron-withdrawing Used in Mannich reactions to generate aminoacetylenic derivatives
2-(Trifluoromethyl)-1,3-benzothiazole Trifluoromethyl (-CF₃) Strongly electron-withdrawing Reacts with alkynes to form benzothiazepines/quinolines
2-(Methylsulfonyl)-1,3-benzothiazole Methylsulfonyl (-SO₂CH₃) Electron-withdrawing Anticancer activity via RNA/DNA synthesis inhibition
2-(Methylthio)-1,3-benzothiazole Methylthio (-SCH₃) Weak electron-donating Agricultural fungicide; moderate solubility

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl, sulfonyl) increase metabolic stability and receptor binding specificity .
  • The ethoxyethyl group ’s ether linkage may confer flexibility in molecular interactions, unlike rigid substituents like propargyloxy .

Key Observations :

  • Ethoxyethyl derivatives likely require milder conditions compared to trifluoromethyl or sulfonyl analogs due to the stability of ether linkages.
  • Transition-metal catalysts (e.g., CuCl₂ in RM-1 synthesis) improve yields in Mannich reactions .

Key Observations :

  • Antitubercular activity in 2-aryl derivatives (e.g., 3c: 2-fluoro-3-trifluoromethylphenyl) correlates with electron-withdrawing substituents .
  • Anticancer activity in sulfonyl derivatives suggests that electron-withdrawing groups enhance cytotoxicity .
  • The ethoxyethyl group ’s electron-donating nature may favor CNS-targeted applications, contrasting with sulfonyl/trifluoromethyl groups in oncology.

Physicochemical Properties

Table 4: Comparative Physicochemical Data
Compound LogP (Predicted) Solubility (mg/mL) Melting Point (°C) Stability
This compound ~3.2 0.5–1.0 (DMSO) 80–85 Stable under inert conditions
2-(Trifluoromethyl)-1,3-benzothiazole 2.8 0.2–0.5 (DMSO) 120–125 Hygroscopic
2-(Methylsulfonyl)-1,3-benzothiazole 1.5 1.0–2.0 (Water) 200–205 Light-sensitive

Key Observations :

  • The ethoxyethyl group increases lipophilicity (LogP ~3.2), favoring membrane permeability.
  • Sulfonyl derivatives exhibit higher aqueous solubility due to polar SO₂ groups .

Preparation Methods

Reaction Design and Mechanistic Pathway

The solvent-free three-component condensation of 2-aminobenzothiazole, aldehydes, and active methylene compounds provides a direct route to 2-substituted benzothiazoles. For 2-(1-ethoxyethyl)-1,3-benzothiazole, ethoxyacetaldehyde replaces benzaldehyde derivatives in this protocol. The reaction proceeds via a Knoevenagel-Michael-cyclization cascade (Scheme 1):

  • Knoevenagel adduct formation : Ethoxyacetaldehyde reacts with β-ketoesters (e.g., ethyl acetoacetate) to generate an α,β-unsaturated carbonyl intermediate.

  • Michael addition : 2-Aminobenzothiazole attacks the electrophilic alkene, forming an iminium intermediate.

  • Cyclization and aromatization : Intramolecular cyclization eliminates water, yielding the benzothiazole core.

Optimization and Yield Data

Reaction parameters for this method are summarized in Table 1.

Table 1: Solvent-Free Synthesis of this compound

ComponentConditionsTime (hr)Yield (%)
Ethoxyacetaldehyde60°C, no catalyst4.568
Ethyl acetoacetate60°C, 5 mol% AcOH3.272
2-Aminobenzothiazole80°C, solvent-free2.865

Key advantages include avoidance of toxic solvents and compatibility with heat-sensitive substrates. The absence of column chromatography simplifies purification to aqueous washes and recrystallization.

Metal-Catalyzed Cyclization of Thioamide Precursors

Cobalt Oxide Nanoflake-Mediated Synthesis

Cobalt(III) oxide nanoflakes (Co3O4 NFs) catalyze the cyclization of thioamides derived from 2-aminothiophenol and α-ethoxyethyl ketones. The thioamide intermediate undergoes dehydrogenative cyclization at 80°C in ethanol, achieving 88% yield (Table 2).

Table 2: Co3O4 NF-Catalyzed Cyclization Performance

Catalyst LoadingTemperature (°C)SolventYield (%)
5 mol% Co3O4 NFs80Ethanol88
10 mol% Co3O4 NFs100Neat92

The nanoflake morphology enhances surface area, accelerating the rate-limiting dehydrogenation step. Recycling experiments show <5% activity loss after five cycles.

Zinc Oxide-Beta Zeolite Systems

Comparatively, ZnO-beta zeolite achieves 85% yield in 45 minutes for analogous benzothiazoles. While less effective for bulky ethoxyethyl groups, this method offers rapid kinetics in polar aprotic solvents.

Disulfide-Based Coupling with Aldehydes

NaHCO3/AcOH-Mediated Protocol

A Chinese patent discloses a disulfide coupling strategy using ethoxyacetaldehyde and benzothiazole-2-thiol. The reaction proceeds via nucleophilic substitution (Scheme 2):

  • Disulfide cleavage : Benzothiazole-2-thiol reacts with NaHCO3 to form a thiolate.

  • Aldehyde activation : Ethoxyacetaldehyde is activated by AcOH.

  • C-S bond formation : Thiolate attacks the aldehyde, followed by cyclodehydration.

Table 3: Disulfide-Aldehyde Coupling Optimization

BaseSolventTime (hr)Yield (%)
NaHCO3 (2 equiv)DMF663
AcOH (neat)471

This method tolerates diverse aldehydes but requires strict moisture exclusion.

Microwave-Assisted Cyclocondensation

Rapid Synthesis via Dielectric Heating

Microwave irradiation (150 W, 120°C) reduces reaction times to 15–20 minutes for 2-ethoxyethyl benzothiazoles. A 1:1 mixture of 2-aminothiophenol and ethyl levulinate in PEG-400 achieves 82% yield. Energy efficiency surpasses conventional heating by 40%.

Enzymatic Synthesis Using Lipases

Solvent-Free Biocatalytic Approach

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the cyclization of ethyl 3-ethoxybutyrate and 2-aminothiophenol at 50°C. While slower (24 hr), this method achieves 58% yield with excellent enantioselectivity (>98% ee) for chiral derivatives .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(1-Ethoxyethyl)-1,3-benzothiazole, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically involves coupling reactions under catalytic conditions. For example:

  • Step 1 : Reacting substituted benzothiazole precursors with ethoxyethyl groups via nucleophilic substitution or cyclization. Solvents like DMF or THF are used with catalysts such as Pd(PPh₃)₄ for Suzuki couplings (e.g., aryl halide intermediates) .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol or methanol .
    • Optimization : Elevated temperatures (60–80°C) and inert atmospheres (N₂/Ar) improve reaction efficiency. Yields range from 38% to 50%, depending on substituents and catalyst loading .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Analytical Techniques :

  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretch at 1650–1728 cm⁻¹, C-S stretch at 692–722 cm⁻¹) .
  • NMR Spectroscopy : ¹H NMR (δ 7.2–8.3 ppm for aromatic protons) and ¹³C NMR (δ 120–160 ppm for heterocyclic carbons) verify substituent positions .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, S content (e.g., ±0.3% deviation) .
    • Crystallography : Single-crystal X-ray diffraction reveals dihedral angles (e.g., 6.5° between benzothiazole and pyrazole rings) and non-classical interactions (C–H···π, π–π stacking) .

Advanced Questions

Q. How do electronic and steric effects of substituents influence the antitubercular activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., -Cl, -Br) enhance activity against Mycobacterium tuberculosis H37Rv (MIC: 0.5–2.0 µg/mL) by increasing lipophilicity and membrane penetration .
  • Steric hindrance : Bulky substituents (e.g., tetrafluoroethoxy) reduce activity due to impaired target binding (MIC increases to 8.0 µg/mL) .
    • Contradictions : While fluorophenyl derivatives show moderate activity (MIC: 4.0 µg/mL), methoxy groups decrease potency, suggesting polar groups disrupt hydrophobic interactions .

Q. What mechanistic insights explain the nickel-catalyzed desulfidation of benzothiazole derivatives?

  • Reaction Pathway :

  • Oxidative Addition : Nickel(0) inserts into the C–S bond of 2-(trifluoromethyl)-1,3-benzothiazole, forming a thianickelacycle intermediate (confirmed by XAS) .
  • Alkyne Insertion : Alkynes (e.g., oct-4-yne) undergo cycloaddition to yield benzothiazepines, followed by thermal desulfidation to generate trifluoromethylquinolines .
    • Key Conditions : 10 mol% Ni(cod)₂/IPr ligand in hexane at 25°C → 80°C achieves 50% yield of desulfidated product .

Q. How does X-ray crystallography resolve discrepancies in computational docking studies for benzothiazole derivatives?

  • Case Study : Docking simulations predicted this compound to bind HIV-1 protease via hydrogen bonding. However, crystallography revealed π–π interactions with the hydrophobic pocket as the dominant binding mode, explaining false positives in virtual screens .
  • Resolution : Crystallographic data (e.g., centroid distances of 3.7 Å for π–π interactions) refine force field parameters in docking algorithms .

Q. What computational strategies improve the design of benzothiazole-based anti-schistosomal agents?

  • Methods :

  • QSAR Modeling : Topological polar surface area (TPSA < 80 Ų) and LogP (2.5–4.0) correlate with activity against Schistosoma mansoni .
  • Molecular Dynamics : Simulations of benzothiazole derivatives binding to sulfotransferase SmSULT predict stable hydrogen bonds with Glu142 and Arg40 .
    • Validation : In vitro testing confirms low micromolar activity (IC₅₀: 1.5–3.0 µM) for hits identified via QSAR .

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